molecular formula C24H35N3O6S2 B12342143 2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide

2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide

Cat. No.: B12342143
M. Wt: 525.7 g/mol
InChI Key: KUHNNCJACBNZEZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamide, piperazine, and ethoxy groups

Preparation Methods

The synthesis of 2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonamide group. The final steps involve the ethoxylation of the aromatic rings. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding pockets. The ethoxy groups enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, 2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide is unique due to its dual ethoxy groups and piperazine ring. Similar compounds include:

Properties

Molecular Formula

C24H35N3O6S2

Molecular Weight

525.7 g/mol

IUPAC Name

2-ethoxy-N-[2-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-5-methylbenzenesulfonamide

InChI

InChI=1S/C24H35N3O6S2/c1-5-32-21-9-7-19(3)17-23(21)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-18-20(4)8-10-22(24)33-6-2/h7-10,17-18,25H,5-6,11-16H2,1-4H3

InChI Key

KUHNNCJACBNZEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OCC

Origin of Product

United States

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